molecular formula C7H9FO5 B13030271 (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid

Cat. No.: B13030271
M. Wt: 192.14 g/mol
InChI Key: XFSMSJCDVCOESF-KVTDHHQDSA-N
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Description

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid is a fluorinated organic compound with a unique structure characterized by multiple hydroxyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid typically involves multi-step organic synthesis. One common approach is the fluorination of a cyclohexene derivative followed by the introduction of hydroxyl groups and the carboxylic acid functional group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexene derivatives with ketone or aldehyde functionalities.

Scientific Research Applications

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (3R,4R,5S,6R)-6-bromo-3,4,5-trihydroxycyclohexene-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid imparts unique properties, such as increased stability and altered reactivity compared to its chloro and bromo analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H9FO5

Molecular Weight

192.14 g/mol

IUPAC Name

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H9FO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,3-6,9-11H,(H,12,13)/t3-,4-,5-,6-/m1/s1

InChI Key

XFSMSJCDVCOESF-KVTDHHQDSA-N

Isomeric SMILES

C1=C([C@H]([C@H]([C@@H]([C@@H]1O)O)O)F)C(=O)O

Canonical SMILES

C1=C(C(C(C(C1O)O)O)F)C(=O)O

Origin of Product

United States

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